Lipophilicity Modulation: 6-Fluoro vs. Non-Fluorinated Parent Quinoline-2-carbaldehyde
Introduction of a single fluorine at the 6-position elevates the calculated octanol-water partition coefficient (LogP) from 1.95 (non-fluorinated quinoline-2-carbaldehyde, CAS 5470-96-2) to 2.19 for the 6-fluoro derivative, representing a ~12% increase in lipophilicity [1]. This magnitude of LogP shift is consistent with known fluorination effects for aromatic heterocycles and can influence membrane permeability and non-specific protein binding in downstream biological assays. The polar surface area (PSA) remains unchanged at 29.96 Ų, indicating that the fluorine contributes to lipophilicity without altering hydrogen-bonding capacity .
| Evidence Dimension | LogP (octanol-water partition coefficient, calculated) |
|---|---|
| Target Compound Data | LogP = 2.1864 |
| Comparator Or Baseline | Quinoline-2-carbaldehyde: LogP = 1.952 (ChemBase) or 2.0473 (Kuujia); 5-Fluoroquinoline-2-carbaldehyde: LogP = 2.1864; 7-Fluoroquinoline-2-carbaldehyde: XLogP3 = 2.2 |
| Quantified Difference | ΔLogP ≈ +0.23 vs. non-fluorinated parent (6-fluoro more lipophilic); ΔLogP ≈ 0 vs. 5-fluoro isomer |
| Conditions | Computational LogP values from multiple database sources (ChemBase, ChemSrc, PubChem XLogP3); experimental confirmation not available for all isomers. |
Why This Matters
Procurement decisions for building block libraries intended to explore lipophilicity-driven SAR should account for the +0.23 LogP offset of the 6-fluoro derivative relative to the non-fluorinated core; substituting the non-fluorinated analog would produce a compound series with systematically lower lipophilicity, potentially reducing membrane permeability and altering the ADME profile.
- [1] ChemBase. Quinoline-2-carbaldehyde (CAS 5470-96-2): Hydrophobicity (LogP) = 1.952. Retrieved from chembase.cn. View Source
